1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
Description
This compound features a piperazine core substituted with two distinct moieties:
- Furan-2-carbonyl group: A heterocyclic aromatic ring system (furan) linked via a carbonyl group.
- 1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl group: A tetrazole ring substituted with a 4-methoxyphenyl group and connected via a methylene bridge.
Properties
IUPAC Name |
furan-2-yl-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-26-15-6-4-14(5-7-15)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-27-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHSADFKAYZODQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.
Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl intermediate with the tetrazole derivative and piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Research has indicated several promising applications for this compound in the field of medicinal chemistry:
Anticancer Activity
Studies have shown that derivatives of piperazine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine have been evaluated for their ability to inhibit cell proliferation in cancer models. The incorporation of a tetrazole ring has been linked to enhanced anticancer properties due to its ability to interact with biological targets involved in tumor growth and metastasis .
Antimicrobial Properties
The presence of both furan and piperazine moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties . Preliminary studies suggest that modifications to the furan structure can enhance antimicrobial efficacy.
Neurological Applications
Piperazine derivatives are known for their neuropharmacological effects. Research indicates that compounds containing piperazine rings can exhibit anticonvulsant activity. Given the structural similarities, it is hypothesized that this compound could be explored for potential use in treating seizure disorders .
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| J034-0982 | Furan ring, tetrazole moiety | Anticancer, antimicrobial |
| Similar Piperazine Derivatives | Piperazine ring | Anticonvulsant |
Case Study 1: Anticancer Efficacy
In a study published in Molecular Cancer Therapeutics, researchers synthesized several piperazine-based compounds and evaluated their cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines using MTT assays. The results indicated that the introduction of the tetrazole ring significantly increased anticancer activity compared to non-functionalized piperazines .
Case Study 2: Antimicrobial Testing
An investigation into the antimicrobial properties of related compounds was conducted by testing various derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that structural modifications could lead to enhanced potency against resistant strains .
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine-Tetrazole Derivatives
The following compounds share a piperazine backbone with tetrazole or related heterocyclic substitutions (Table 1):
Table 1. Key Structural Analogues
| Compound Name | Substituent on Tetrazole | Additional Features | Melting Point (°C) | Molecular Weight (g/mol) | Reference |
|---|---|---|---|---|---|
| 1-(Furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine (Target) | 4-Methoxyphenyl | Furan-2-carbonyl | Not reported | ~397.4* | - |
| 1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)-4-((N1-(4-methoxyphenyl)-1H-triazol-4-yl)methyl)piperazine (11f) | 4-Methoxyphenyl | Nitroimidazole-triazole hybrid | 116–118 | ~524.5 | |
| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine | 4-Fluorobenzyl | Fluorine substitution, methylpiperazine | Not reported | ~397.4 | |
| 1-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}-4-(9H-xanthene-9-carbonyl)piperazine (CM804781) | 3,4-Difluorophenyl | Xanthene-carbonyl | Not reported | ~493.5 | |
| 1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine (BG15219) | 4-Methylphenyl | Thiophene-sulfonyl | Not reported | ~432.6 |
*Calculated based on molecular formula C19H19N5O3.
Key Observations:
Substituent Effects on Tetrazole: The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing in ) and methylphenyl (neutral in ). Bulkier groups (e.g., xanthene-carbonyl in ) may sterically hinder interactions compared to the target’s furan-2-carbonyl.
Piperazine Modifications :
- Methylpiperazine () reduces polarity compared to unsubstituted piperazine.
- Sulfonyl () or nitroimidazole () additions introduce electronegative or redox-active moieties, differing from the target’s furan-carbonyl.
Physical Properties: Melting points vary widely (e.g., 116–118°C for 11f vs.
Analogues with Furan or Related Moieties
1-(Tetrahydro-2-furoyl)piperazine ():
- Structure : Piperazine linked to a tetrahydrofuran (saturated furan) via a carbonyl.
- This could decrease rigidity and affect binding to aromaticity-dependent targets.
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one ():
- Structure: Piperazine linked to a pyrrolidinone and 4-methoxyphenyl group.
- Comparison: The trifluoromethylphenyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxyphenyl.
Biological Activity
1-(Furan-2-carbonyl)-4-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a furan ring, a piperazine moiety, and a tetrazole structure, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests showed that derivatives of this compound exhibited significant activity against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.25-4 µg/mL against standard bacterial strains.
- The compound was particularly effective against clinical isolates of Staphylococcus epidermidis, indicating its potential as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Cytotoxicity assays against human cancer cell lines demonstrated promising results:
- The compound showed low cytotoxicity towards normal human keratinocyte (HaCaT) cells while effectively inhibiting the growth of cancerous cells.
- The most potent derivative in these studies inhibited cancer cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within microbial and cancer cells. For instance, docking studies suggested strong hydrogen bonding interactions between the compound and key amino acid residues in target enzymes .
- Cellular Uptake : The presence of the piperazine moiety may enhance cellular uptake and bioavailability, contributing to its efficacy .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of the compound found that modifications in the aryl moiety significantly influenced antimicrobial potency. For example:
Q & A
Q. What are the key structural features of this compound that influence its reactivity in medicinal chemistry applications?
The compound contains three critical moieties:
- Furan-2-carbonyl group : Enhances electron-deficient character, facilitating nucleophilic acyl substitutions.
- Piperazine core : Provides conformational flexibility for receptor binding.
- Tetrazole-methyl group : Contributes to hydrogen bonding and π-π stacking interactions due to its aromaticity and nitrogen-rich structure .
Methodological Insight :
Structural elucidation via ¹H/¹³C NMR (e.g., δ 7.93 ppm for tetrazole protons ) and X-ray crystallography can confirm spatial arrangements. Computational tools like DFT calculations optimize electronic profiles for reactivity predictions .
Q. What are common synthetic challenges in preparing this compound, and how can they be mitigated?
Challenges :
- Low yields in tetrazole cyclization due to competing side reactions.
- Purification difficulties from polar byproducts (e.g., unreacted piperazine intermediates).
Q. Optimization Strategies :
- Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective tetrazole formation .
- Employ silica gel chromatography (ethyl acetate/hexane, 1:8) to isolate the product .
- Monitor reaction progress via TLC (Rf ~0.5 in 2:1 hexane/ethyl acetate) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with cancer-related targets?
Steps :
Target Selection : Prioritize receptors like EGFR or PI3K based on structural analogs showing anticancer activity .
Protein Preparation : Use AutoDock Tools to remove water molecules and add polar hydrogens.
Grid Box Setup : Focus on active sites (e.g., ATP-binding pocket for kinase targets).
Docking Simulations : Run Vina or Glide with flexible ligand sampling.
Validation : Compare binding energies (ΔG) with known inhibitors (e.g., -9.2 kcal/mol for EGFR ).
Data Interpretation :
Prioritize poses with hydrogen bonds between the tetrazole group and residues like Lys745 (EGFR) .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
Case Example : Discrepancies in IC₅₀ values for antiproliferative activity may arise from assay conditions (e.g., serum concentration, cell line variability).
Q. Resolution Workflow :
Comparative Assays : Re-test the compound under standardized conditions (e.g., MTT assay in MCF-7 and A549 cells ).
Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate activity trends .
Meta-Analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-GLP-compliant results.
Q. What strategies optimize this compound’s bioactivity through substituent modifications?
SAR Insights :
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Methoxyphenyl | ↑ Lipophilicity, enhances membrane permeability | |
| Furan-2-carbonyl | ↓ Metabolic stability due to CYP450 oxidation | |
| Tetrazole-methyl | ↑ Solubility via hydrogen bonding |
Q. Methodology :
Q. How can stability studies under physiological conditions inform formulation development?
Protocol :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, analyze via HPLC .
- Thermal Stability : Perform TGA to determine decomposition temperatures (>200°C suggests suitability for oral tablets) .
- Light Sensitivity : Store samples under UV light (254 nm) and monitor degradation by UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
